2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate
Overview
Description
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate is a chemical compound known for its role as a chiral derivatization reagent. It is primarily used in the resolution of amino acid derivatives and the formation of diastereomers for high-performance liquid chromatographic (HPLC) analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate typically involves the acetylation of D-galactose followed by the introduction of an isothiocyanate group. The process begins with the acetylation of D-galactose using acetic anhydride in the presence of a catalyst such as sodium acetate. This reaction yields 2,3,4,6-Tetra-O-acetyl-D-galactose, which is then reacted with thiophosgene to introduce the isothiocyanate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pH are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form thiourea derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding free sugar.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thiourea derivatives.
Acids/Bases: Used for hydrolysis of acetyl groups.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Free Sugar: Formed from the hydrolysis of acetyl groups.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a chiral derivatization reagent for the resolution of amino acid enantiomers.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate involves its reaction with amines to form stable thiourea derivatives. This reaction is facilitated by the presence of the isothiocyanate group, which is highly reactive towards nucleophiles such as amines. The formation of thiourea derivatives is crucial for the compound’s application in chiral derivatization and HPLC analysis .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate: Similar in structure but derived from glucose instead of galactose.
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide: Contains a bromide group instead of an isothiocyanate group
Uniqueness
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl isothiocyanate is unique due to its specific reactivity with amines, making it highly effective for chiral derivatization and the formation of stable thiourea derivatives. This specificity and stability are not as pronounced in similar compounds, making it a preferred choice for certain analytical applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-isothiocyanatooxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9S/c1-7(17)21-5-11-12(22-8(2)18)13(23-9(3)19)14(24-10(4)20)15(25-11)16-6-26/h11-15H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNQYXIQWQJRJ-GZBLMMOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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